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Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and

characterization of topical formulations containing BAY 1003803, a potent and selective non-

steroidal glucocorticoid receptor (GR) agonist. The protocols outlined below are intended for

research and preclinical development purposes.

Introduction to BAY 1003803
BAY 1003803 is a novel investigational drug that acts as a selective agonist of the

glucocorticoid receptor.[1][2][3] It is being explored for the topical treatment of inflammatory

skin conditions such as psoriasis and atopic dermatitis.[1][2] Its mechanism of action is thought

to involve the preferential activation of the GR transrepression pathway over the transactivation

pathway, which may lead to a more favorable side-effect profile compared to traditional

corticosteroids.[4]

Table 1: Physicochemical Properties of BAY 1003803

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15144598?utm_src=pdf-interest
https://www.benchchem.com/product/b15144598?utm_src=pdf-body
https://www.benchchem.com/product/b15144598?utm_src=pdf-body
https://www.benchchem.com/product/b15144598?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0300372101
https://www.ijpsonline.com/articles/formulation-and-evaluation-of-topical-film-forming-systems-comprising-of-nonsteroidal-antiinflammatory-drug-5146.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1566089/
https://www.pnas.org/doi/10.1073/pnas.0300372101
https://www.ijpsonline.com/articles/formulation-and-evaluation-of-topical-film-forming-systems-comprising-of-nonsteroidal-antiinflammatory-drug-5146.html
https://www.semanticscholar.org/paper/Topical-Nonsteroidal-Anti-Inflammatory-Drugs%3A-The-Barkin/4d083fe28f2f149854ad1bb4700d2ab52a923036
https://www.benchchem.com/product/b15144598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₂₁H₁₈ClF₅N₂O₄ [2]

Molecular Weight 492.83 g/mol [2]

Appearance Solid [2]

Solubility

Poorly soluble in water.

Soluble in organic solvents like

DMSO and ethanol.

[1]

Glucocorticoid Receptor Signaling Pathway
BAY 1003803 exerts its effects by modulating the glucocorticoid receptor signaling pathway.

The diagram below illustrates the key mechanisms of GR activation, including the desired

transrepression pathway for anti-inflammatory effects and the transactivation pathway

associated with potential side effects.
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Glucocorticoid Receptor Signaling Pathway for BAY 1003803.
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Topical Formulation Protocols
The poor aqueous solubility of BAY 1003803 necessitates careful selection of excipients to

ensure adequate drug solubilization, stability, and skin penetration. Below are starting point

protocols for three common types of topical formulations: a simple solution, a hydrogel, and a

cream.

Protocol 1: Simple Solution for Preclinical Studies
This protocol is adapted from formulations used for in vivo animal studies and is suitable for

initial screening.

Table 2: Composition of BAY 1003803 Simple Solution (1 mg/mL)

Component Function Percentage (w/v)

BAY 1003803
Active Pharmaceutical

Ingredient
0.1%

Dimethyl Sulfoxide (DMSO) Solvent 10%

Polyethylene Glycol 300 (PEG

300)
Co-solvent 40%

Polysorbate 80 (Tween-80) Surfactant/Solubilizer 5%

Saline (0.9% NaCl) Vehicle 44.9%

Preparation Method:

Weigh the required amount of BAY 1003803.

In a sterile container, add the DMSO and dissolve BAY 1003803 with gentle stirring or

sonication.

Add the PEG 300 to the solution and mix until uniform.

Add the Tween-80 and mix thoroughly.

Finally, add the saline to the mixture and stir until a clear, homogenous solution is obtained.
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Protocol 2: Hydrogel Formulation
Hydrogels offer a cosmetically elegant and non-greasy vehicle for topical delivery.

Table 3: Composition of BAY 1003803 Hydrogel (0.1% w/w)

Component Function Percentage (w/w)

BAY 1003803
Active Pharmaceutical

Ingredient
0.1%

Ethanol Solvent 15.0%

Propylene Glycol Co-solvent, Humectant 10.0%

Carbomer 940 Gelling Agent 1.0%

Triethanolamine Neutralizing Agent q.s. to pH 6.0-6.5

Purified Water Vehicle q.s. to 100%

Preparation Method:

Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is

formed.

In a separate container, dissolve BAY 1003803 in ethanol and propylene glycol.

Slowly add the drug solution to the carbomer dispersion while stirring.

Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.0-6.5) is

reached and a clear, viscous gel is formed.

Protocol 3: Oil-in-Water (O/W) Cream Formulation
Creams are suitable for providing a moisturizing effect along with drug delivery.

Table 4: Composition of BAY 1003803 O/W Cream (0.1% w/w)
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Phase Component Function Percentage (w/w)

Oil Phase Cetyl Alcohol
Stiffening Agent,

Emollient
5.0%

Stearyl Alcohol
Stiffening Agent,

Emollient
5.0%

Mineral Oil Emollient, Vehicle 10.0%

Sorbitan

Monostearate
Emulsifier 2.0%

Aqueous Phase BAY 1003803
Active Pharmaceutical

Ingredient
0.1%

Propylene Glycol
Co-solvent,

Humectant
10.0%

Polysorbate 80 Emulsifier 3.0%

Glycerin Humectant 5.0%

Purified Water Vehicle q.s. to 100%

Preservative Phenoxyethanol Preservative 0.5%

Preparation Method:

Heat the components of the oil phase to 70-75°C in a suitable vessel.

In a separate vessel, dissolve BAY 1003803 in propylene glycol. Add the remaining

components of the aqueous phase and heat to 70-75°C.

Slowly add the aqueous phase to the oil phase with continuous homogenization until a

uniform emulsion is formed.

Cool the emulsion to approximately 40°C with gentle stirring.

Add the preservative and continue to stir until the cream has cooled to room temperature.
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Experimental Workflow for Formulation
Characterization
The following diagram outlines the key experimental steps for the characterization of the

prepared topical formulations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Preparation

Physicochemical Characterization

In Vitro Performance Testing

Stability Studies

Prepare Topical Formulation
(Solution, Gel, or Cream)

Visual Appearance and pH

Rheology and Viscosity

Particle/Globule Size Analysis
(for emulsions)

Drug Content Uniformity

In Vitro Release Testing (IVRT)
(e.g., using Franz Diffusion Cells)

In Vitro Permeation Testing (IVPT)
(using ex vivo skin models)

Accelerated and Long-Term
Stability Testing

Click to download full resolution via product page

Workflow for the Characterization of Topical Formulations.
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Quality Control Parameters
The following table summarizes key quality control parameters and their acceptable limits for

topical formulations.

Table 5: Quality Control Specifications for Topical Formulations

Parameter Method Specification

Appearance Visual Inspection

Homogenous, free from phase

separation and particulate

matter.

pH pH meter 5.5 - 7.0

Viscosity Rotational Viscometer
Gel: 5,000 - 15,000 cPCream:

20,000 - 50,000 cP

Drug Content HPLC-UV 90.0% - 110.0% of label claim

In Vitro Release Rate Franz Diffusion Cell
Dependent on formulation, to

be established.

Microbial Limits USP <61> and <62>
Meets acceptance criteria for

non-sterile products.

Conclusion
The development of a stable and effective topical formulation for BAY 1003803 is crucial for its

potential therapeutic application. The protocols and characterization methods provided in these

application notes serve as a foundational guide for researchers. Formulation optimization will

be necessary to achieve the desired physicochemical properties, drug delivery profile, and

stability for clinical success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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